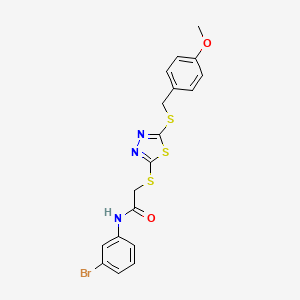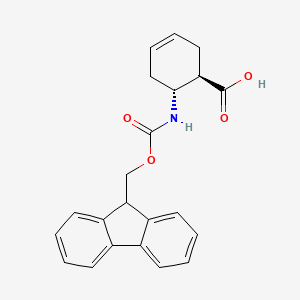
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide is a complex organic compound known for its unique structure and diverse applications This compound features a naphthamide core with various functional groups, including a dimethylamino group, a hydroxy group, and a diazenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the diazotization of 3-methylaniline to form a diazonium salt, which is then coupled with 1-hydroxy-2-naphthoic acid to yield the desired product. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
化学反应分析
Types of Reactions
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biomolecules, potentially inhibiting or activating specific enzymes and receptors. The diazenyl group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)phenol: Shares the dimethylamino group but lacks the naphthamide core.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains similar functional groups but differs in overall structure.
1,8-Naphthalimide Derivatives: Similar naphthalimide core but with different substituents.
Uniqueness
N-(2-(Dimethylamino)phenyl)-1-hydroxy-4-((3-methylphenyl)diazenyl)-2-naphthamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C26H24N4O2 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(3-methylphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-17-9-8-10-18(15-17)28-29-23-16-21(25(31)20-12-5-4-11-19(20)23)26(32)27-22-13-6-7-14-24(22)30(2)3/h4-16,31H,1-3H3,(H,27,32) |
InChI 键 |
UREUPLZDGBTWAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)
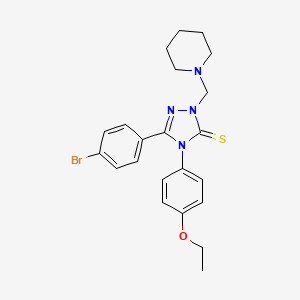
![(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12050402.png)
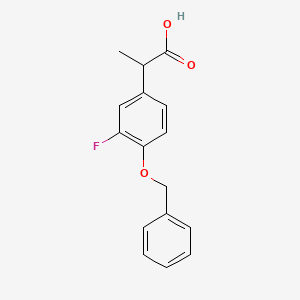
![Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050411.png)
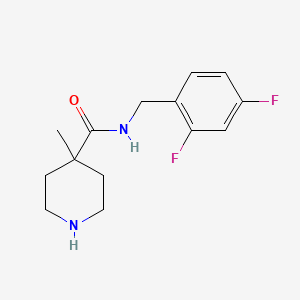
![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)

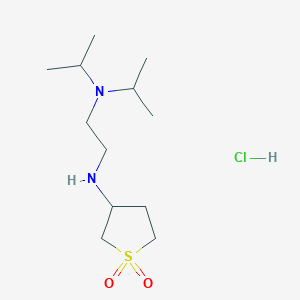

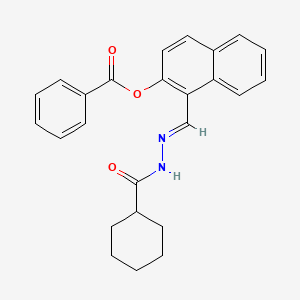
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050463.png)
